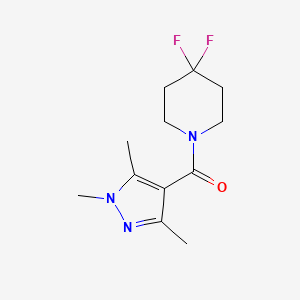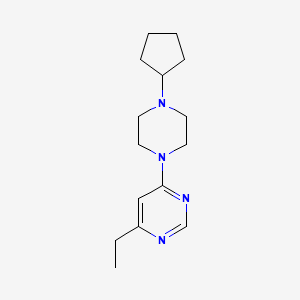![molecular formula C12H16FN3 B6427147 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2034514-39-9](/img/structure/B6427147.png)
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline, also known as FMAT, is a novel organic compound that has been studied for its potential applications in the field of medicinal chemistry. FMAT is a member of the quinazoline family, and is composed of an azetidine ring and a quinazoline ring. It has been studied for its ability to act as an agonist at the 5-HT2A receptor, and has been found to have a number of different biochemical and physiological effects.
科学研究应用
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential applications in the field of medicinal chemistry. It has been found to have a number of different biochemical and physiological effects, and has been studied for its ability to act as an agonist at the 5-HT2A receptor. This makes it a potential target for the development of novel therapeutic agents. Additionally, 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential use in cancer research, as it has been found to have antiproliferative activity against several cancer cell lines.
作用机制
The mechanism of action of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline is still largely unknown. However, it is believed to act as an agonist at the 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological and biochemical processes. It is thought that 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline binds to this receptor and activates it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline have been studied in a number of different systems. It has been found to have a number of different effects, including the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme acetylcholinesterase, and the activation of the enzyme adenylate cyclase. Additionally, it has been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine, and to have an effect on the activity of the 5-HT2A receptor.
实验室实验的优点和局限性
The advantages of using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments include its high efficiency and yield, as well as its availability. Additionally, it is relatively inexpensive, making it a cost-effective option for researchers. However, there are some limitations to using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments. For example, it is not approved for use in humans, and its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline. These include further investigation into its mechanism of action, as well as its potential applications in the development of novel therapeutic agents. Additionally, further research could be conducted into its potential use in cancer research, as well as its potential effects on other physiological and biochemical processes. Additionally, further research could be conducted into the potential side effects of using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments.
合成方法
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline can be synthesized using a variety of methods. One of the most common methods used is the “one-pot” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in the presence of a base and a catalyst. This method has been found to be highly efficient and yields high yields of the desired product. Other methods used to synthesize 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline include the “two-step” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in two separate steps, and the “three-step” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in three separate steps.
属性
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c13-5-9-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSIVLPWZRBKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)





![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)